Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (2e)-3- (2,4-dichlorophenyl)-n-hydroxyacrylamide, have been found to target botulinum neurotoxin type a .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds with a 2,4-dichlorophenyl structure .
Biochemical Pathways
Compounds with similar structures have been found to affect the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been found to have antiprotozoan spectrum of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate. For instance, higher sediment or nutrient loads in water and higher temperatures were associated with more rapid degradation of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to inhibit the activity of certain kinases, such as p38MAPK, which is involved in inflammatory responses . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. Additionally, it interacts with other proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the p38MAPK pathway . This leads to a decrease in inflammation and can be beneficial in treating inflammatory diseases. In cancer cells, the compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis. It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as p38MAPK, inhibiting their activity and preventing downstream signaling events . This inhibition leads to a reduction in the phosphorylation of target proteins, ultimately affecting gene expression and cellular responses. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the pyrazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate
- 2,4-Dichlorophenoxyacetic acid
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
Uniqueness
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential for various applications in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-10(15-16-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKCERLJWBJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345240 | |
Record name | Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036239-60-7 | |
Record name | Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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